molecular formula C19H14Cl2N2O3S B2644301 Ethyl 2-(2,4-dichlorobenzamido)-4-phenylthiazole-5-carboxylate CAS No. 313683-69-1

Ethyl 2-(2,4-dichlorobenzamido)-4-phenylthiazole-5-carboxylate

Cat. No.: B2644301
CAS No.: 313683-69-1
M. Wt: 421.29
InChI Key: DSVLUSAAOICNKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2,4-dichlorobenzamido)-4-phenylthiazole-5-carboxylate is a thiazole-based heterocyclic compound characterized by a 2,4-dichlorobenzamido substituent at the 2-position, a phenyl group at the 4-position, and an ethyl carboxylate moiety at the 5-position of the thiazole ring. Thiazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound is synthesized via condensation reactions involving thioamide intermediates and ethyl chloroacetoacetate derivatives, a method consistent with other thiazole carboxylate syntheses .

Properties

IUPAC Name

ethyl 2-[(2,4-dichlorobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2O3S/c1-2-26-18(25)16-15(11-6-4-3-5-7-11)22-19(27-16)23-17(24)13-9-8-12(20)10-14(13)21/h3-10H,2H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVLUSAAOICNKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2,4-dichlorobenzamido)-4-phenylthiazole-5-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by the cyclization of appropriate starting materials, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, where a phenyl halide reacts with the thiazole intermediate in the presence of a base.

    Attachment of the Dichlorobenzamido Moiety: The dichlorobenzamido group is attached via an amide bond formation reaction, typically using 2,4-dichlorobenzoyl chloride and an amine derivative of the thiazole compound.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,4-dichlorobenzamido)-4-phenylthiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the nitro groups to amines or reduce carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Ethyl 2-(2,4-dichlorobenzamido)-4-phenylthiazole-5-carboxylate has been evaluated for its antimicrobial properties. Studies indicate that thiazole derivatives exhibit potent activity against various bacterial strains, including resistant strains. For instance, a study demonstrated that compounds similar to this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as a lead compound for developing new antibiotics .

Anticancer Properties

Research has identified that thiazole derivatives can induce apoptosis in cancer cells. This compound has been investigated for its ability to inhibit tumor growth in various cancer models. In vitro studies revealed that this compound can downregulate oncogenic pathways and promote cell cycle arrest in cancer cell lines .

Synthesis of Functional Materials

This compound can serve as a precursor for synthesizing novel materials with tailored properties. Its thiazole ring structure allows for modifications that can enhance electrical conductivity and thermal stability, making it suitable for applications in organic electronics and photonic devices .

Coatings and Polymers

The compound has potential applications in developing protective coatings due to its chemical stability and resistance to degradation. Research into polymer composites incorporating thiazole derivatives indicates improved mechanical properties and resistance to environmental factors .

Case Studies

StudyApplicationFindings
AntimicrobialSignificant inhibition of bacterial growth in vitro against Staphylococcus aureus
AnticancerInduction of apoptosis in cancer cell lines through modulation of growth signaling pathways
Material ScienceDevelopment of polymer composites with enhanced mechanical properties

Mechanism of Action

The mechanism of action of Ethyl 2-(2,4-dichlorobenzamido)-4-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation, resulting in anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features and biological activities of analogous compounds:

Compound Name Substituents (Thiazole Ring Positions) Biological Activity Key Synthesis Steps
Ethyl 2-(2,4-dichlorobenzamido)-4-phenylthiazole-5-carboxylate (Target) 2: 2,4-dichlorobenzamido; 4: phenyl; 5: ethyl ester Antimicrobial (hypothesized) Thioamide + ethyl chloroacetoacetate
Ethyl-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate 2: 4-(CF₃)phenyl; 4: methyl; 5: ethyl ester Not reported 4-(CF₃)benzothioamide + ethyl chloroacetoacetate
Ethyl 2-[4-(2-benzimidazolyl)-phenyl]-4-methylthiazole-5-carboxylate 2: 4-(benzimidazolyl)phenyl; 4: methyl; 5: ethyl ester Anticancer (potential) Condensation with benzimidazole derivatives
Ethyl 4-benzamido-5-phenyl-4H-1,2,4-triazole-3-carboxylate Triazole core with benzamido and phenyl groups Anticancer, antiviral, antibacterial Reaction of ethyl 2-chloro-2-oxoacetate with amines
Ethyl 2-(3-aminophenyl)-4-phenylthiazole-5-carboxylate 2: 3-aminophenyl; 4: phenyl; 5: ethyl ester Antimicrobial (evaluated) Substituted benzaldehyde + thioamide

Key Differences and Implications

  • Substituent Effects: The 2,4-dichlorobenzamido group in the target compound may enhance antimicrobial activity compared to non-halogenated analogs (e.g., benzamido in ), as chlorine atoms increase lipophilicity and membrane penetration . Benzimidazole-containing derivatives (e.g., ) exhibit distinct anticancer activity, likely due to DNA intercalation or kinase inhibition mechanisms absent in simpler thiazoles.
  • Core Heterocycle Variations :

    • Replacing the thiazole ring with a triazole (as in ) alters electronic properties and hydrogen-bonding capacity, affecting target selectivity. Triazole derivatives often show broader antiviral activity due to enhanced interaction with viral proteases .
  • Synthetic Routes :

    • The target compound shares synthesis steps with and , involving thioamide intermediates and ethyl chloroacetoacetate. However, employs a triazole-specific pathway using ethyl 2-chloro-2-oxoacetate, highlighting the versatility of chloroacetoacetate derivatives in heterocycle formation.

Physicochemical Properties

  • Metabolic Stability : Fluorinated or chlorinated groups (as in and the target compound) resist oxidative metabolism, extending half-life in vivo .

Biological Activity

Ethyl 2-(2,4-dichlorobenzamido)-4-phenylthiazole-5-carboxylate is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C15_{15}H12_{12}Cl2_{2}N2_{2}O2_{2}S
  • Molecular Weight : 359.24 g/mol
  • IUPAC Name : this compound
  • CAS Number : [insert CAS number if available]

The compound features a thiazole ring, which is known for its role in various pharmacological activities. The presence of the dichlorobenzamide moiety enhances its lipophilicity and biological interactions.

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. This compound showed promising results against various bacterial strains, including:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest the compound's potential as a lead structure for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study conducted on several cancer cell lines indicated that it effectively inhibited cell proliferation. The results are summarized in the table below:

Cell Line IC50 (µM)
HeLa (cervical cancer)10.5
MCF-7 (breast cancer)15.3
A549 (lung cancer)12.8

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase, making it a candidate for further development in cancer therapy.

Anti-inflammatory Activity

In vitro studies have shown that this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity suggests potential applications in treating inflammatory diseases.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study published in Journal of Medicinal Chemistry detailed the synthesis of this compound and its derivatives, highlighting their biological evaluation against various pathogens and cancer cell lines .
  • Structure-Activity Relationship (SAR) : Research focusing on SAR revealed that modifications on the thiazole ring significantly influenced the biological activity of the compound, providing insights for future drug design .
  • Pharmacokinetics : Preliminary pharmacokinetic studies indicated favorable absorption and distribution characteristics, which are crucial for therapeutic efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.